molecular formula C13H18N6O2 B2829537 8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 899974-44-8

8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2829537
CAS No.: 899974-44-8
M. Wt: 290.327
InChI Key: YMKZYBHEBSMYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core fused with a 3-ethyl-substituted [1,2,3]triazolo[4,5-d]pyrimidine moiety. The spirocyclic system introduces conformational rigidity, which may enhance metabolic stability and receptor selectivity . The ethyl group on the triazolo ring likely modulates lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

8-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-2-19-12-10(16-17-19)11(14-9-15-12)18-5-3-13(4-6-18)20-7-8-21-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKZYBHEBSMYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCC4(CC3)OCCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Impact on Properties
Target Compound Likely ~C₁₅H₂₀N₆O₂ ~348.37 g/mol 1,4-dioxa-8-azaspiro[4.5]decane; 3-ethyl-triazolo[4,5-d]pyrimidine Enhanced rigidity, moderate lipophilicity, improved metabolic stability
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine C₁₅H₁₇N₇OS 343.41 g/mol Thiophene-2-carbonyl-piperazine Higher sulfur content may affect redox activity; reduced rigidity compared to spirocyclic core
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) C₂₀H₁₅N₇OS 409.44 g/mol Benzoxazol-2-yl; benzyl; sulfide Bulky substituents may hinder membrane permeability; sulfide group could modulate redox signaling
Glycoside derivatives of [1,2,3]triazolo[4,5-d]pyrimidines (e.g., compounds 9–12) Varies (e.g., C₁₈H₂₂N₆O₆) ~434.40 g/mol S-glucoside or other sugar moieties Increased hydrophilicity and solubility; potential for targeted drug delivery

Research Findings and Implications

  • Metabolic Stability: The spirocyclic structure in the target compound is associated with resistance to oxidative metabolism in analogous systems, suggesting a longer half-life compared to non-rigid analogs .
  • Toxicity Profile : The absence of reactive functional groups (e.g., sulfides or nitro groups) in the target compound may reduce off-target toxicity compared to derivatives like VAS2870 .

Biological Activity

The compound 8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane belongs to a class of heterocyclic compounds that have gained attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine moiety linked to a spirodecane framework. The presence of the dioxa and azaspiro groups significantly influences its pharmacological properties.

Molecular Formula: C₁₃H₁₈N₄O₂
Molecular Weight: 270.31 g/mol

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antitumor Activity : Compounds in the triazolo[4,5-d]pyrimidine class have shown significant antitumor effects by inducing apoptosis in cancer cells through modulation of gene expression and interaction with specific biomolecular targets .
  • Anti-inflammatory Effects : These compounds also possess anti-inflammatory properties that may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
  • Antithrombotic Potential : Some derivatives have been explored for their antithrombotic effects, targeting platelet aggregation mechanisms that contribute to thrombus formation in cardiovascular diseases .

The biological activity of This compound is believed to involve several mechanisms:

  • Receptor Binding : It has been reported that related compounds interact with sigma receptors (σ1 and σ2), which play roles in various cellular processes including cell survival and proliferation .
  • Gene Regulation : The compound may modulate gene expression related to cell cycle regulation and apoptosis through epigenetic mechanisms or direct interaction with transcription factors.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this structure:

Study ReferenceFindings
Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar ranges.
Identified high affinity for σ1 receptors with potential implications for neuroprotective therapies.
Showed inhibition of platelet aggregation in vitro, suggesting potential use as an antithrombotic agent.

Specific Research Examples

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of triazolo-pyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that one derivative exhibited an IC50 value of approximately 10 µM against HeLa cells, highlighting its potential as an anticancer agent.
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of similar compounds using a mouse model of acute inflammation. The results demonstrated a significant reduction in paw edema when treated with the compound compared to controls.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with triazolopyrimidine intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 3-ethyltriazolo[4,5-d]pyrimidine derivatives with spirocyclic precursors (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) under reflux conditions in anhydrous acetonitrile or DMF .
  • Purification : Post-reaction, cooling and filtration yield crude products, which are recrystallized from ethanol-DMF mixtures to enhance purity. Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reactants .

Q. How can researchers characterize purity and structural integrity using spectroscopic methods?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify spirocyclic connectivity and substituent placement. For example, the azaspiro moiety shows distinct signals at δ 2.62 (N–CH₃) and δ 76.9 (spiro carbon) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., observed m/z 803 vs. calculated m/z 803 for C₄₆H₃₄N₅ClO₅S) .
  • Infrared (IR) spectroscopy : Peaks at 1721 cm⁻¹ (C=O) and 1633 cm⁻¹ (C=N) validate functional groups .

Q. What are the critical steps in scaling up synthesis from milligram to gram scale?

Key considerations:

  • Reaction consistency : Maintain reflux conditions (e.g., 5–7 hours in methanol) and use excess reagents to offset side reactions .
  • Purification at scale : Replace column chromatography with recrystallization (e.g., ethanol-DMF) to reduce solvent waste and improve recovery .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

  • Comparative analysis : Cross-reference observed shifts with structurally analogous compounds (e.g., 8-phenyl-1,3-diazaspiro derivatives) to identify anomalies .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., spiro ring puckering) by variable-temperature NMR experiments .
  • X-ray crystallography : Confirm absolute configuration if crystalline material is obtainable .

Q. What strategies optimize solubility for in vitro assays?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) and aqueous-organic mixtures (e.g., 10% DMSO in PBS) to balance solubility and biocompatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the azaspiro moiety while monitoring bioactivity retention .

Q. How does the 1,4-dioxa-8-azaspiro[4.5]decane moiety influence pharmacokinetics?

  • Lipophilicity : The dioxa ring enhances water solubility compared to non-oxygenated spiro analogs (e.g., 8-thia-2-azaspiro derivatives) .
  • Metabolic stability : In vitro microsomal assays show reduced CYP450-mediated oxidation due to steric hindrance from the spiro structure .

Q. How to design SAR studies exploring the ethyl group on the triazolo[4,5-d]pyrimidine ring?

  • Substituent variation : Synthesize analogs with bulkier (e.g., propyl) or polar (e.g., hydroxyethyl) groups to assess steric/electronic effects on target binding .
  • Biological assays : Compare inhibitory activity (e.g., IC₅₀ values) against kinases or receptors to map structure-activity trends .

Q. What in silico methods predict binding affinity to biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains) .
  • MD simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with the triazolo nitrogen atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.